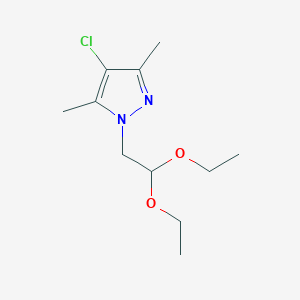

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

描述

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C9H15ClN2O2 It is a pyrazole derivative, characterized by the presence of a chloro group at the 4-position, a diethoxyethyl group at the 1-position, and methyl groups at the 3 and 5 positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with chloro and diethoxyethyl substituents. One common method involves the nucleophilic substitution reaction where a pyrazole derivative is treated with a chloroalkylating agent in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in its pure form.

化学反应分析

Types of Reactions

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds with various functional groups replacing the chloro group.

科学研究应用

Organic Synthesis

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Reactivity and Derivatives

- The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

- It can be transformed into other pyrazole derivatives, which are valuable in medicinal chemistry for developing pharmaceutical agents.

Polymer Chemistry

This compound has been identified as a potential chain transfer agent (CTA) in controlled radical polymerization processes.

Polymerization Applications

- RAFT Polymerization : this compound can control the molecular weight and polydispersity of polymers synthesized from acrylates and methacrylates.

- Block Copolymer Formation : It facilitates the creation of block copolymers with tailored properties for specific applications such as drug delivery systems and advanced materials.

Agrochemical Formulations

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide.

Case Study 1: Synthesis of New Pyrazole Derivatives

A study demonstrated that this compound could be used to synthesize novel pyrazole derivatives with enhanced anti-inflammatory properties. The derivatives exhibited significant activity in vitro against various inflammatory markers.

作用机制

The mechanism of action of 4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloro and diethoxyethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

- 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole

- 3,5-Dimethyl-1H-pyrazole

- 4-Chloro-3,5-dimethyl-1H-pyrazole

Uniqueness

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chloro and diethoxyethyl groups, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives. Its specific substitution pattern makes it a valuable compound for targeted chemical synthesis and research applications.

生物活性

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C11H19ClN2O

- Molecular Weight : 246.74 g/mol

- CAS Number : 1255147-56-8

Synthesis

The compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes and hydrazines to form the pyrazole ring.

- Substitution Reactions : Introducing the chloro and ethoxy groups at specific positions on the pyrazole framework.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures have shown effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of specific functional groups enhances their efficacy.

Anti-inflammatory Effects

Studies indicate that certain pyrazole derivatives possess anti-inflammatory properties. For example, a related compound was reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Pyrazoles have been investigated for their anticancer properties. In vitro studies have shown that some pyrazole derivatives can induce apoptosis in cancer cell lines, making them promising candidates for cancer therapy . The combination of these compounds with established chemotherapeutics like doxorubicin has also been explored for synergistic effects.

Case Studies

The biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Some pyrazoles act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.

- Receptor Modulation : Certain derivatives may function as selective modulators for various receptors, influencing cellular responses.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via Vilsmeier-Haack reactions. For example, hydrazine derivatives (e.g., 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine) react with diketones (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen, followed by reflux for 12 hours. Purification involves column chromatography and recrystallization from dichloromethane . Optimization includes adjusting solvent polarity (e.g., DMSO vs. ethanol), reaction time, and temperature to improve yields (e.g., 65% yield reported in similar syntheses) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C–Cl stretch at ~550–850 cm⁻¹, pyrazole ring vibrations).

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., diethoxyethyl group signals at δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂).

- XRD : Resolves crystal packing and bond angles (e.g., C–Cl bond length ~1.364 Å, pyrazole ring planarity) . Single-crystal X-ray studies at 298 K with R factor ≤0.050 are recommended for precise structural analysis .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- Solubility : Governed by the diethoxyethyl group (polar) and chloro substituent (hydrophobic). Solubility in ethanol and DMSO is typical, while aqueous solubility is limited.

- Stability : Sensitive to hydrolysis under acidic/basic conditions due to the chloro and diethoxyethyl groups. Stability studies should use HPLC or LC-MS to monitor degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) impact biological activity and binding affinity?

- Methodological Answer :

- SAR Studies : Methyl groups at positions 3 and 5 enhance steric hindrance, reducing off-target interactions. The chloro group increases electrophilicity, potentially enhancing binding to thiol-containing enzymes.

- Computational Modeling : DFT calculations or molecular docking (e.g., using AutoDock Vina) can predict interactions with biological targets (e.g., enzymes in proteomics or antimalarial studies) .

Q. What mechanistic insights explain contradictions in reported synthetic yields (e.g., 65% vs. lower yields in similar routes)?

- Methodological Answer : Contradictions arise from:

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery .

- Side Reactions : Competing pathways (e.g., hydrolysis of diethoxyethyl group under prolonged reflux). Monitoring via TLC or GC-MS is critical .

Q. Can electrochemical methods (e.g., oxidative aromatization) improve the synthesis of this compound from dihydropyrazole precursors?

- Methodological Answer : Electrochemical oxidation (e.g., using a Pt anode at 651°C, 4.5 F charge) converts dihydropyrazoles to pyrazoles with ~90% yield. Advantages include reduced byproducts and scalability. Filtration through silica and ethanol recrystallization are effective for isolation .

属性

IUPAC Name |

4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUPTSPWUBPIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C(=N1)C)Cl)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196066 | |

| Record name | 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-56-8 | |

| Record name | 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。